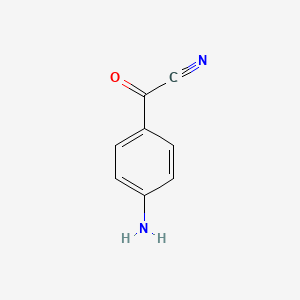
4-Aminobenzene-1-carbonyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminobenzene-1-carbonyl cyanide is an organic compound characterized by the presence of an amino group (-NH₂) attached to a benzene ring, which is further substituted with a carbonyl cyanide group (-C(O)CN). This compound is a derivative of phenylamine and is known for its reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzene-1-carbonyl cyanide typically involves the reaction of 4-aminobenzoyl chloride with sodium cyanide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations. Safety measures are also implemented to handle the toxic nature of cyanide compounds .
化学反応の分析
Types of Reactions
4-Aminobenzene-1-carbonyl cyanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines, alcohols, or thiols under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide as bases, and solvents like ethanol or methanol.
Oxidation: Potassium permanganate or nitric acid in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Nitrobenzene or nitrosobenzene derivatives.
Reduction: Primary amines or other reduced forms of the original compound.
科学的研究の応用
4-Aminobenzene-1-carbonyl cyanide has several applications in scientific research:
作用機序
The mechanism of action of 4-Aminobenzene-1-carbonyl cyanide involves its interaction with nucleophiles and electrophiles. The carbonyl cyanide group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various intermediates and products depending on the reaction conditions. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
Aniline (Phenylamine): Similar structure but lacks the carbonyl cyanide group, making it less reactive in certain chemical reactions.
Benzonitrile: Contains a cyano group attached to the benzene ring but lacks the amino group, resulting in different reactivity and applications.
4-Nitroaniline: Contains a nitro group instead of a carbonyl cyanide group, leading to different chemical properties and uses.
Uniqueness
4-Aminobenzene-1-carbonyl cyanide is unique due to the presence of both an amino group and a carbonyl cyanide group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various research applications .
特性
CAS番号 |
536708-68-6 |
|---|---|
分子式 |
C8H6N2O |
分子量 |
146.15 g/mol |
IUPAC名 |
4-aminobenzoyl cyanide |
InChI |
InChI=1S/C8H6N2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,10H2 |
InChIキー |
VZHGHEPDHMXAKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















